molecular formula C21H14Cl2N4O2 B2928722 2,4-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 921818-07-7

2,4-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

Cat. No. B2928722
CAS RN: 921818-07-7
M. Wt: 425.27
InChI Key: LCJWPECXMOUHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H14Cl2N4O2 and its molecular weight is 425.27. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Agent

Compounds with the pyrido[2,3-d]pyrimidinone core, such as the one you’ve mentioned, have been identified as promising antiproliferative agents. They inhibit the proliferation of cells, which is crucial in cancer research for developing treatments that can prevent the growth of tumors .

Antimicrobial Activity

The pyrido[2,3-d]pyrimidine derivatives are known to exhibit antimicrobial properties. This makes them valuable in the development of new antibiotics that can be used to treat bacterial infections, especially in an era where antibiotic resistance is a growing concern .

Anti-inflammatory and Analgesic

These compounds also show potential in acting as anti-inflammatory and analgesic agents. They can be used to alleviate pain and reduce inflammation, which is beneficial in the treatment of chronic inflammatory diseases .

Hypotensive Effects

The hypotensive activity of pyrido[2,3-d]pyrimidine derivatives suggests their use in managing high blood pressure. This application is significant in cardiovascular research, where controlling hypertension is a key factor .

Antihistaminic Properties

With antihistaminic activities, these compounds can contribute to the development of new antihistamines, which are medications that treat allergic reactions by blocking histamine receptors in the body .

Tyrosine Kinase Inhibition

Some derivatives are noted for their role as tyrosine kinase inhibitors. Tyrosine kinases are enzymes that play a pivotal role in the signaling pathways of cells, and their inhibition is a targeted approach in cancer therapy .

Cyclin-dependent Kinase (CDK4) Inhibition

The compound’s ability to inhibit CDK4 is particularly noteworthy. CDK4 is an enzyme that regulates the cell cycle, and its inhibition can lead to the development of drugs that control the proliferation of cancer cells .

Synthetic Intermediate

Lastly, the compound serves as a synthetic intermediate in organic chemistry. It can be used to synthesize a variety of other compounds, which can then be evaluated for their chemical properties and potential biological activities .

Mechanism of Action

Target of Action

The compound belongs to a class of heterocyclic compounds known for their broad range of chemical and biological properties . These compounds have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The compound’s structure, which includes a pyrido[2,3-d]pyrimidin-5-one moiety, may play a crucial role in its interaction with its targets .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its broad range of biological activities. The specific pathways affected would depend on the compound’s targets. For example, if the compound targets enzymes involved in a particular metabolic pathway, it could inhibit or enhance the pathway, leading to downstream effects .

Pharmacokinetics

The compound’s solubility and charge could influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the compound’s potential biological activities, it could have various effects, such as inhibiting the growth of bacteria or cancer cells, reducing inflammation, or modulating immune responses .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of its environment, the presence of other molecules, and temperature

properties

IUPAC Name

2,4-dichloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N4O2/c1-12-25-19-17(6-3-9-24-19)21(29)27(12)15-5-2-4-14(11-15)26-20(28)16-8-7-13(22)10-18(16)23/h2-11H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJWPECXMOUHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.